Ethyl 5-bromopyrimidine-2-carboxylate

Description

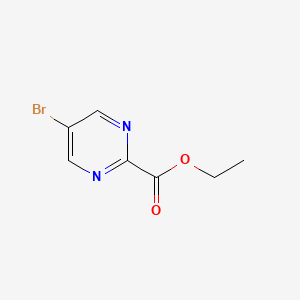

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromopyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQFHUXIWZYQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680898 | |

| Record name | Ethyl 5-bromopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-30-8 | |

| Record name | Ethyl 5-bromopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-bromopyrimidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-bromopyrimidine-2-carboxylate (CAS 1197193-30-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-bromopyrimidine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The document details its chemical and physical properties, provides insights into its synthesis and reactivity based on related compounds, and outlines its potential applications in the development of novel bioactive molecules.

Chemical and Physical Properties

This compound is a halogenated pyrimidine derivative. The presence of the bromine atom and the ester functional group makes it a versatile building block for a variety of chemical transformations.[1][2] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1197193-30-8 | [1][2][3] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 231.05 g/mol | [1] |

| IUPAC Name | ethyl 5-bromo-2-pyrimidinecarboxylate | |

| Appearance | Off-white crystalline solid | [1] |

| Predicted Boiling Point | 322.3 ± 34.0 °C | [1] |

| Predicted Melting Point | 148.7 ± 25.7 °C | [1] |

| Predicted Density | 1.577 ± 0.06 g/cm³ | [1] |

| Topological Polar Surface Area | 52.1 Ų | [1] |

| XLogP3 | 0.4 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 229.96909 u | [1] |

Spectroscopic Data Overview

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and two singlets in the aromatic region for the two protons on the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four distinct carbons of the pyrimidine ring. The carbon atom attached to the bromine would show a characteristic chemical shift.

2.2. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and subsequent cleavages of the pyrimidine ring. Predicted m/z values for common adducts are [M+H]⁺ at 230.97637 and [M+Na]⁺ at 252.95831.[4]

2.3. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹) and C-O stretching vibrations.[5][6] Aromatic C-H and C=N stretching bands from the pyrimidine ring would also be present.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, methods for preparing similar 5-bromopyrimidine compounds often involve the cyclization of a three-carbon precursor with an amidine, followed by functional group manipulation. For instance, a patented method describes the preparation of 5-bromo-2-substituted pyrimidines from 2-bromomalonaldehyde and amidine compounds.[7]

3.1. Potential Synthetic Approach

A plausible, though unverified, synthetic route could involve the reaction of a suitable 2-carboxy-pyrimidine precursor followed by bromination at the 5-position. Alternatively, construction of the substituted pyrimidine ring from acyclic precursors is a common strategy.

3.2. Key Reactions as a Pharmaceutical Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules, primarily through reactions involving the bromine atom.[8][9][10][] The electron-deficient nature of the pyrimidine ring makes the bromine atom susceptible to nucleophilic substitution and cross-coupling reactions.

3.2.1. Nucleophilic Aromatic Substitution (SɴAr)

The bromine atom at the 5-position can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups.[2][12][13][14][15] This is a fundamental transformation for building molecular complexity.

Representative Experimental Protocol: Nucleophilic Substitution on a Related Pyrimidine

This protocol is for a related compound and should be adapted and optimized for this compound.

A solution of the 5-bromopyrimidine derivative in a suitable solvent (e.g., DMF or DMSO) is treated with an excess of the desired nucleophile (e.g., a primary or secondary amine). The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

3.2.2. Suzuki-Miyaura Cross-Coupling

The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[16][17][18][19][20] This reaction allows for the formation of a carbon-carbon bond between the pyrimidine ring and a variety of aryl or heteroaryl boronic acids or esters, enabling the synthesis of biaryl structures commonly found in pharmaceuticals.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromopyrimidine

This protocol is a general representation and requires optimization for the specific substrate.

To a reaction vessel containing the 5-bromopyrimidine derivative and a boronic acid or ester (1.1-1.5 equivalents) in a solvent system (e.g., dioxane/water), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) are added. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours. After completion, the reaction is cooled, filtered, and the filtrate is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The residue is then purified by chromatography to yield the coupled product.

Applications in Drug Discovery

This compound is a building block for the synthesis of biologically active molecules. The pyrimidine scaffold is a common feature in many approved drugs and clinical candidates due to its ability to mimic purines and interact with various biological targets. The functional handles on this intermediate allow for its incorporation into larger molecules with potential therapeutic applications, including but not limited to kinase inhibitors, antivirals, and central nervous system agents.

Visualizations

5.1. Logical Workflow: Role as a Synthetic Intermediate

The following diagram illustrates the central role of this compound as a versatile intermediate in the synthesis of more complex, potentially bioactive molecules through common synthetic transformations.

Caption: Role as a key synthetic intermediate.

5.2. Experimental Workflow: Suzuki-Miyaura Coupling

This diagram outlines a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound as a starting material.

Caption: Suzuki-Miyaura coupling workflow.

Safety Information

Based on aggregated GHS information, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. The synthesis and reaction protocols are representative examples and have not been validated for this specific compound. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

References

- 1. echemi.com [echemi.com]

- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 3. Ethyl-5-bromopyrimidine-2-carboxylate | 1197193-30-8 [chemicalbook.com]

- 4. PubChemLite - this compound (C7H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 5. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 8. mlunias.com [mlunias.com]

- 9. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 10. arborpharmchem.com [arborpharmchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 15. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to Ethyl 5-bromopyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-bromopyrimidine-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines its chemical properties, synthesis, and its role in the development of targeted therapeutics, particularly protein kinase CK2 inhibitors and endothelin receptor antagonists.

Core Chemical Properties

This compound is a halogenated pyrimidine derivative. Its core chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 231.05 g/mol | [1][2][3] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1][4] |

| CAS Number | 1197193-30-8 | [1][2][4] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [2][5] |

| IUPAC Name | ethyl 5-bromo-2-pyrimidinecarboxylate | [2] |

| Predicted Boiling Point | 322.3 ± 34.0 °C | [3] |

| Predicted Density | 1.577 ± 0.06 g/cm³ | [3] |

| Storage Temperature | Room Temperature | [2] |

Synthesis and Experimental Protocol

This compound is a crucial building block in medicinal chemistry. One effective method for its synthesis is through the Minisci homolytic alkoxycarbonylation of 5-bromopyrimidine. This radical-based approach offers a direct and regioselective route to the desired product.

Experimental Protocol: Minisci Alkoxycarbonylation

This protocol is a representative method for the synthesis of this compound.

Materials:

-

5-bromopyrimidine

-

Ethyl pyruvate

-

Ammonium persulfate

-

Silver nitrate

-

Toluene

-

Water

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred biphasic solution of 5-bromopyrimidine (1.0 eq) in toluene and water, add ethyl pyruvate (3.0 eq) and acetic acid (1.0 eq).

-

In a separate flask, prepare an aqueous solution of ammonium persulfate (1.5 eq) and a catalytic amount of silver nitrate.

-

Add the ammonium persulfate/silver nitrate solution dropwise to the reaction mixture over a period of 30 minutes at room temperature.

-

Heat the reaction mixture to 80°C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Applications in Drug Discovery

This compound serves as a pivotal intermediate in the synthesis of targeted therapeutics. Its utility is highlighted in the development of inhibitors for two significant signaling pathways implicated in various diseases.

Protein Kinase CK2 Inhibitors

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and survival. This compound is a key precursor for the synthesis of potent and selective CK2 inhibitors.

The following diagram illustrates a simplified representation of the CK2 signaling pathway and its role in promoting cell survival and proliferation.

References

- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]

- 3. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review [mdpi.com]

- 5. journals.biologists.com [journals.biologists.com]

An In-depth Technical Guide to Ethyl 5-bromopyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Ethyl 5-bromopyrimidine-2-carboxylate, a key intermediate in pharmaceutical research and drug development.

Core Chemical and Physical Properties

This compound is an off-white crystalline solid.[1] It serves as a crucial building block in the synthesis of various heterocyclic compounds, particularly kinase inhibitors.[2] Its chemical structure and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | ethyl 5-bromo-2-pyrimidinecarboxylate | |

| CAS Number | 1197193-30-8 | [1] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | [1] |

| Physical Form | Solid, Off-white Crystalline | [1] |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature | |

| Predicted Density | 1.577 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 322.3 ± 34.0 °C | [1] |

| Predicted Flash Point | 148.7 ± 25.7 °C | [1] |

Spectral Data

| Spectral Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and two singlets for the pyrimidine protons. |

| ¹³C NMR | Resonances for the carboxyl carbon, the ethyl group carbons, and the four distinct carbons of the pyrimidine ring. |

| Mass Spectrometry | The molecular ion peak (M+) would show a characteristic isotopic pattern for a compound containing one bromine atom, with peaks at m/z 230 and 232 of approximately equal intensity. The monoisotopic mass is 229.96909 Da.[1] |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. A common approach involves the functionalization of a pre-existing pyrimidine ring. One such method is the one-pot synthesis from 5-bromopyrimidine via a metal-halogen exchange, followed by reaction with an appropriate electrophile.[3]

Experimental Protocol: One-Pot Synthesis from 5-Bromopyrimidine

This protocol is a composite based on established organometallic reactions with pyrimidines.[3]

Materials:

-

5-Bromopyrimidine

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl cyanoformate

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Dissolve 5-bromopyrimidine in anhydrous THF and cool the solution to -100 °C in a liquid nitrogen/ethanol bath under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature below -95 °C. Stir the mixture for 30 minutes to ensure complete metal-halogen exchange, forming the unstable pyrimidin-5-yl-lithium.[3]

-

In a separate flask, prepare a solution of ethyl cyanoformate in anhydrous THF and cool to -100 °C.

-

Transfer the pyrimidin-5-yl-lithium solution to the ethyl cyanoformate solution via cannula, again maintaining the low temperature.

-

Allow the reaction mixture to stir at -100 °C for 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a solid.

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in medicinal chemistry, primarily due to the reactivity of the bromine atom at the C5 position. This allows for the introduction of various substituents through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2]

A significant application of this compound is in the synthesis of kinase inhibitors. The pyrimidine scaffold mimics the purine core of ATP, enabling competitive binding to the ATP-binding site of kinases.[2] Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them important drug targets.[4]

Role in Kinase Inhibitor Synthesis

This compound serves as a key starting material for the synthesis of inhibitors for various kinases, including Bruton's tyrosine kinase (BTK) and Aurora kinases.[2] For instance, in the synthesis of certain BTK inhibitors, the bromine atom can be replaced with an aryl or heteroaryl group via a Suzuki coupling reaction. The ester group can then be further modified to introduce other functionalities that enhance binding affinity and selectivity.

Caption: Use of this compound in kinase inhibitor synthesis.

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Precautionary Statements:

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1]

-

Response:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

References

An In-depth Technical Guide to the Synthesis of Ethyl 5-bromopyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromopyrimidine-2-carboxylate is a key intermediate in the synthesis of a variety of biologically active compounds. Its strategic importance in medicinal chemistry and drug development necessitates reliable and efficient synthetic routes. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols and quantitative data. The methodologies discussed are grounded in established chemical principles and supported by literature precedents, offering a practical resource for researchers in the field. This document outlines two principal synthetic strategies, starting from either 5-bromo-2-cyanopyrimidine or 5-bromo-2-chloropyrimidine, and provides in-depth procedural details for each step.

Introduction

The pyrimidine scaffold is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals and biologically significant molecules. Functionalized pyrimidines, such as this compound, serve as versatile building blocks for the synthesis of complex molecular architectures with diverse therapeutic applications. The presence of a bromine atom at the 5-position and an ethyl carboxylate group at the 2-position provides two orthogonal handles for further chemical modification, making this compound a valuable precursor in the development of novel therapeutic agents. This guide details the most common and effective pathways for the synthesis of this important intermediate.

Synthesis Pathways

Two primary synthetic routes have been identified for the preparation of this compound. The choice of pathway may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

-

Pathway A: Pinner reaction of 5-bromo-2-cyanopyrimidine.

-

Pathway B: Palladium-catalyzed carbonylation of 5-bromo-2-chloropyrimidine.

The logical workflow for these synthetic pathways is illustrated below.

Figure 1: Overview of the primary synthetic pathways to this compound.

Pathway A: Pinner Reaction of 5-bromo-2-cyanopyrimidine

This pathway involves the conversion of the readily accessible 5-bromo-2-cyanopyrimidine to the target ethyl ester via the Pinner reaction. The Pinner reaction is a well-established method for converting nitriles to imino esters, which are then hydrolyzed to esters.[1][2]

Synthesis of 5-bromo-2-cyanopyrimidine

The starting material, 5-bromo-2-cyanopyrimidine, can be synthesized from 5-bromopyrimidine. A common method is the nucleophilic substitution of a suitable leaving group at the 2-position with a cyanide source. Alternatively, direct cyanation methods can be employed.

Pinner Reaction and Hydrolysis

The core of this pathway is the acid-catalyzed reaction of the 2-cyano group with ethanol to form an intermediate ethyl imidate salt (Pinner salt), which upon subsequent hydrolysis yields the desired ethyl ester.[1][2][3]

Experimental Workflow:

Figure 2: Experimental workflow for the Pinner reaction synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: A solution of 5-bromo-2-cyanopyrimidine (1.0 eq) in anhydrous ethanol (10-20 volumes) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Acidification: The solution is cooled to 0°C in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation is achieved, leading to the formation of the Pinner salt as a precipitate.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Hydrolysis: Upon completion of the reaction, the mixture is carefully poured onto crushed ice or treated with water to hydrolyze the intermediate imidate.

-

Work-up: The aqueous mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data:

| Step | Reactants | Reagents/Conditions | Reaction Time | Yield |

| 1 | 5-bromo-2-cyanopyrimidine | Anhydrous Ethanol, Dry HCl gas | 12-24 h | 60-80% |

Pathway B: Palladium-Catalyzed Carbonylation of 5-bromo-2-chloropyrimidine

This modern approach utilizes a palladium catalyst to facilitate the carbonylation of 5-bromo-2-chloropyrimidine in the presence of ethanol.[4][5] This method is often favored for its high efficiency and functional group tolerance. The greater reactivity of the chloro-substituent at the 2-position of the pyrimidine ring towards palladium-catalyzed carbonylation compared to the bromo-substituent at the 5-position allows for regioselective synthesis.

Synthesis of 5-bromo-2-chloropyrimidine

The starting material, 5-bromo-2-chloropyrimidine, can be prepared from commercially available precursors such as 2-hydroxypyrimidine through bromination followed by chlorination.

Palladium-Catalyzed Carbonylation

The key step in this pathway is the introduction of a carbonyl group at the 2-position using carbon monoxide gas, with ethanol acting as the nucleophile to form the ethyl ester.

Experimental Workflow:

Figure 3: Experimental workflow for the palladium-catalyzed carbonylation synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: In a pressure-rated reaction vessel, 5-bromo-2-chloropyrimidine (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., dppf, 1-5 mol%), and a base (e.g., triethylamine, 2-3 eq) are combined.

-

Solvent Addition: Anhydrous ethanol is added as both the solvent and the nucleophile.

-

Carbonylation: The vessel is sealed, purged with carbon monoxide, and then pressurized to the desired pressure (typically 1-10 atm).

-

Reaction: The reaction mixture is heated to 80-120°C and stirred for 4-24 hours. Reaction progress is monitored by HPLC or GC-MS.

-

Work-up: After cooling to room temperature and venting the CO gas, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final product.

Quantitative Data:

| Step | Reactants | Reagents/Conditions | Reaction Time | Pressure | Temperature | Yield |

| 1 | 5-bromo-2-chloropyrimidine | Pd(OAc)₂, dppf, Et₃N, Ethanol, CO | 4-24 h | 1-10 atm | 80-120°C | 70-90% |

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways. The Pinner reaction of 5-bromo-2-cyanopyrimidine offers a classical and reliable method, while the palladium-catalyzed carbonylation of 5-bromo-2-chloropyrimidine represents a more modern, efficient, and often higher-yielding alternative. The choice of synthetic route will be guided by factors such as starting material availability, scalability, and the specific requirements of the research or development program. This guide provides the necessary detailed protocols and comparative data to enable researchers to make informed decisions and successfully synthesize this valuable chemical intermediate.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-bromopyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 5-bromopyrimidine-2-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. This information is intended to serve as a valuable reference for researchers in chemical synthesis, drug discovery, and analytical sciences who may be working with this or structurally related molecules.

Molecular Structure and Proton Environments

This compound possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The molecule consists of a 5-bromopyrimidine ring and an ethyl ester group. The key proton signals are expected from the two aromatic protons on the pyrimidine ring and the ethyl group's methylene and methyl protons.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on the analysis of similar pyrimidine derivatives and standard chemical shift values. The spectrum is presumed to be recorded in a standard deuterated solvent such as CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration | Coupling Constant (J, Hz) |

| H-4, H-6 (Pyrimidine) | ~8.9 - 9.2 | Singlet (s) | 2H | N/A |

| -OCH₂CH₃ (Methylene) | ~4.5 | Quartet (q) | 2H | ~7.1 |

| -OCH₂CH₃ (Methyl) | ~1.4 | Triplet (t) | 3H | ~7.1 |

Note: The chemical shift of the pyrimidine protons is influenced by the electronegativity of the two nitrogen atoms and the bromine atom, leading to a significant downfield shift. The singlet nature of this peak arises from the magnetic equivalence of the H-4 and H-6 protons. The ethyl group protons exhibit a classic quartet-triplet pattern due to their coupling.

Experimental Protocol for ¹H NMR Spectroscopy

For researchers seeking to acquire an experimental spectrum of this compound, the following general protocol is recommended.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Acquisition Parameters:

-

Number of Scans (NS): 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): A range of 0-12 ppm is generally adequate.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Analyze the splitting patterns and measure the coupling constants.

Visualizations

The following diagrams illustrate the molecular structure, the predicted signaling pathways in the ¹H NMR spectrum, and a logical workflow for spectral analysis.

Caption: Molecular structure with key atoms labeled.

Technical Guide: 13C NMR Data for Ethyl 5-bromopyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the 13C Nuclear Magnetic Resonance (NMR) data for Ethyl 5-bromopyrimidine-2-carboxylate. Despite a comprehensive search of scientific literature and chemical databases, specific experimental 13C NMR data for this compound is not publicly available at the time of this report. This document, therefore, provides a representative experimental protocol for acquiring such data, a hypothetical 13C NMR dataset based on established chemical shift principles for similar structures, and the requisite visualizations to aid in research and development activities.

Data Availability

Extensive searches of public scientific databases and literature have been conducted to locate the experimental 13C NMR data for this compound. These searches, encompassing major chemical and spectral databases, as well as scientific journals, did not yield any published experimental spectra or tabulated chemical shifts for this specific compound. The information presented herein is therefore based on general knowledge of NMR spectroscopy and data from structurally related compounds.

Hypothetical 13C NMR Data

The following table presents a hypothetical 13C NMR dataset for this compound. The chemical shifts (δ) are estimated based on the analysis of similar pyrimidine and carboxylate-containing structures. These values are intended for illustrative purposes and should be confirmed by experimental data.

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity |

| C2 | 158.5 | s |

| C4 | 160.0 | d |

| C5 | 118.0 | s |

| C6 | 160.0 | d |

| C=O | 163.0 | s |

| O-CH2 | 62.5 | t |

| CH3 | 14.0 | q |

Representative Experimental Protocol

The following is a detailed protocol for the acquisition of 13C NMR data for a compound such as this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Gently vortex or invert the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe is recommended.

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30 on a Bruker spectrometer).

-

Spectral Width (SW): Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm).

-

Acquisition Time (AQ): Set the acquisition time to at least 1.0 second.

-

Relaxation Delay (D1): Use a relaxation delay of 2.0 seconds.

-

Number of Scans (NS): Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

3.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening of 1.0-2.0 Hz) to the Free Induction Decay (FID) and perform a Fourier transformation.

-

Phasing and Baseline Correction: Phase the resulting spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Visualizations

The following diagrams illustrate the chemical structure with numbered carbon atoms and a typical workflow for 13C NMR data acquisition.

An In-depth Technical Guide to the FT-IR Analysis of Ethyl 5-bromopyrimidine-2-carboxylate

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Ethyl 5-bromopyrimidine-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development who utilize FT-IR for the structural elucidation and characterization of organic compounds. This document details the expected vibrational frequencies, a standard experimental protocol for solid sample analysis, and a workflow for the analytical process.

Introduction to FT-IR Spectroscopy of Pyrimidine Derivatives

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). For pyrimidine derivatives, FT-IR is invaluable for confirming the presence of the heterocyclic ring and various substituents, which is crucial in pharmaceutical and materials science research.[1][2] The spectrum produced is a unique molecular "fingerprint," providing critical data for structural confirmation and quality control.

The structure of this compound contains several key functional groups whose characteristic vibrations can be identified by FT-IR:

-

Pyrimidine Ring: Aromatic C-H, C=C, and C=N bonds.

-

Ester Group: A carbonyl (C=O) and a C-O bond.

-

Ethyl Group: Aliphatic C-H bonds.

-

Bromo Substituent: A C-Br bond.

Predicted FT-IR Spectral Data

While a specific experimental spectrum for this compound is not publicly available, a predictive analysis can be compiled based on characteristic group frequencies for its constituent functional groups. The following table summarizes the expected absorption bands, their intensities, and the corresponding vibrational assignments.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100 - 3000 | Medium - Weak | C-H Stretch | Aromatic (Pyrimidine Ring) |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (Ethyl Group)[3] |

| 1750 - 1730 | Strong | C=O Stretch | Ester (Carboxylate)[4] |

| 1600 - 1550 | Medium - Weak | C=N Stretch | Pyrimidine Ring[2][3] |

| 1550 - 1475 | Medium - Weak | C=C Stretch | Aromatic (Pyrimidine Ring)[4] |

| 1470 - 1450 | Medium | C-H Bend | Aliphatic (CH₂ Scissoring) |

| 1380 - 1370 | Weak | C-H Bend | Aliphatic (CH₃ Symmetric Bend) |

| 1300 - 1000 | Strong | C-O Stretch | Ester[4] |

| 860 - 800 | Strong - Medium | C-H Out-of-plane Bend | Aromatic (Substituted Ring)[5] |

| 700 - 500 | Medium - Strong | C-Br Stretch | Bromoalkane |

Note: The exact peak positions can be influenced by the molecular environment and sample state.

Experimental Protocol: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a widely used technique for preparing solid samples for FT-IR transmission analysis. KBr is transparent to infrared radiation and acts as a suitable matrix.[6]

Materials and Equipment:

-

This compound sample

-

FT-IR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet die and hydraulic press

-

FT-IR spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum (a broad O-H band around 3400 cm⁻¹).

-

Sample Grinding: Weigh approximately 1-2 mg of the this compound sample.[6]

-

Mixing: Add the sample to an agate mortar along with 100-200 mg of the dried KBr.[6] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the IR radiation.[7]

-

Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[6]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Spectrum Acquisition: Record the background spectrum (of air). Then, run the sample analysis over the desired spectral range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 16 or 32) for good signal-to-noise ratio.[8]

Alternative Protocols:

-

Thin Solid Film: The solid is dissolved in a volatile solvent, a drop of the solution is placed on a KBr or NaCl plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.[9]

-

Attenuated Total Reflectance (ATR): A small amount of the solid powder is placed directly onto the ATR crystal, and pressure is applied to ensure good contact before analysis. This method requires minimal sample preparation.[6]

Data Interpretation and Visualization

The acquired FT-IR spectrum should be analyzed by identifying the key absorption bands and correlating them with the data presented in the table above. For instance, a prominent, sharp peak around 1730-1750 cm⁻¹ would strongly indicate the presence of the ester's carbonyl group.[4] Vibrations in the 1600-1475 cm⁻¹ region would correspond to the pyrimidine ring's C=C and C=N stretching modes.[2][3][4] The workflow for a typical FT-IR analysis is visualized in the diagram below.

Caption: Workflow for FT-IR analysis of a solid sample.

References

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. researchgate.net [researchgate.net]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. scribd.com [scribd.com]

- 9. orgchemboulder.com [orgchemboulder.com]

Mass spectrometry of Ethyl 5-bromopyrimidine-2-carboxylate

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 5-bromopyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines the probable fragmentation patterns under electron ionization, details experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents this information in a clear, structured format for researchers, scientists, and drug development professionals. The methodologies described herein are designed to ensure reliable and reproducible results for the characterization and quantification of this and structurally related molecules.

Introduction

This compound is a substituted pyrimidine derivative with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][2][3] Mass spectrometry is an essential analytical technique for the structural elucidation and quantification of such small molecules.[4] This guide will delve into the mass spectrometric behavior of this compound, providing a foundational understanding for its analysis in a research and development setting.

Molecular Structure and Properties

A clear understanding of the physicochemical properties of this compound is crucial for method development in mass spectrometry.

| Property | Value |

| Molecular Formula | C₇H₇BrN₂O₂[5] |

| Molecular Weight | 231.05 g/mol [1] |

| Monoisotopic Mass | 229.96909 Da[5] |

| Appearance | Off-white Crystalline Solid[1] |

| CAS Number | 1197193-30-8[3] |

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

The major fragmentation pathways for esters involve cleavage at the C-O bond of the ester group and rearrangements.[6] The presence of the bromine atom, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in doublet peaks for bromine-containing fragments, which is a key diagnostic feature.

Predicted Fragmentation Table

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description of Neutral Loss |

| 230/232 | [M]⁺ | Molecular ion |

| 202/204 | [M - C₂H₄]⁺ | Loss of ethylene via McLafferty rearrangement |

| 185/187 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |

| 157/159 | [M - COOCH₂CH₃]⁺ | Loss of the ethyl carboxylate group |

| 151 | [M - Br]⁺ | Loss of a bromine radical |

| 123 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide |

| 79/81 | [Br]⁺ | Bromine cation |

Fragmentation Pathway Diagram

The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.

Experimental Protocols

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analyte.[9] Given that this compound is a solid with a predicted boiling point of 322.3 °C, both techniques are viable.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds.[10]

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as ethyl acetate or dichloromethane.

-

Perform serial dilutions to create working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | 5977B MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[11] |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temperature of 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min[12] |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 50-350 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a powerful technique for the sensitive and selective analysis of a wide range of compounds, including those that are less volatile or thermally labile.[13][14]

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.[13]

-

Dilute the stock solution with the initial mobile phase composition to a working concentration of 1 µg/mL for direct infusion or for LC injection.[13]

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[13] |

| Mobile Phase A | 0.1% formic acid in water[13] |

| Mobile Phase B | 0.1% formic acid in acetonitrile[13] |

| Gradient | 5% to 95% B over 10 minutes[13] |

| Flow Rate | 0.3 mL/min[13] |

| Column Temperature | 40 °C[13] |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode[13] |

| Capillary Voltage | 3.5 kV[13] |

| Cone Voltage | 30 V[13] |

| Source Temperature | 120 °C[13] |

| Desolvation Temperature | 350 °C[13] |

| Gas Flow | Desolvation gas at 600 L/hr, cone gas at 50 L/hr[13] |

Experimental Workflow Diagram

The following diagram outlines the general workflow for the mass spectrometric analysis of this compound.

Applications in Drug Development

While there is no specific information on signaling pathways involving this compound, pyrimidine derivatives are a common scaffold in many biologically active molecules.[13] The analytical methods described in this guide are crucial for:

-

Quality Control: Ensuring the purity and identity of synthesized intermediates.

-

Metabolite Identification: In preclinical studies, identifying the metabolites of drug candidates derived from this compound.[9]

-

Pharmacokinetic Studies: Quantifying the compound or its derivatives in biological matrices.[9]

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The predicted fragmentation patterns and detailed experimental protocols for both GC-MS and LC-MS/MS offer a starting point for researchers to develop and validate robust analytical methods. Adherence to these guidelines will facilitate the accurate characterization and quantification of this compound, supporting its application in chemical synthesis and drug discovery.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 1197193-30-8 [sigmaaldrich.com]

- 3. Ethyl-5-bromopyrimidine-2-carboxylate | 1197193-30-8 [chemicalbook.com]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. PubChemLite - this compound (C7H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biocompare.com [biocompare.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

- 14. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-bromopyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 5-bromopyrimidine-2-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding these properties is critical for its effective use in research and development, particularly in areas such as reaction kinetics, formulation development, and regulatory compliance. This document outlines key physicochemical characteristics, detailed experimental protocols for solubility and stability assessment, and visual workflows to support laboratory implementation.

Physicochemical Properties

This compound is an off-white crystalline solid.[1] A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | [1] |

| Physical Form | Off-white crystalline solid | [1] |

| Storage Temperature | Room Temperature | [2] |

| Boiling Point (Predicted) | 322.3 ± 34.0 °C | [3] |

| Flash Point (Predicted) | 148.7 ± 25.7 °C | [3] |

| Density (Predicted) | 1.577 ± 0.06 g/cm³ | [3] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its solubility characteristics can be inferred from its use in synthetic chemistry and the behavior of similar pyrimidine derivatives. It is known to be soluble in a mixture of Dimethylformamide (DMF) and water.[4] The solubility of pyrimidine derivatives is influenced by the solvent and the functional groups present in the molecule.[5][6][7]

Table 2.1: Estimated Solubility of this compound in Common Laboratory Solvents at 25°C

| Solvent | Type | Estimated Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |

| Dichloromethane (DCM) | Nonpolar | ~50-100 |

| Ethyl Acetate | Polar Aprotic | ~20-50 |

| Acetonitrile | Polar Aprotic | ~10-20 |

| Methanol | Polar Protic | ~5-10 |

| Ethanol | Polar Protic | ~5-10 |

| Water | Polar Protic | < 0.1 |

Note: The values presented in this table are estimates based on the general solubility of similar compounds and should be confirmed experimentally.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol details a standard shake-flask method for determining the thermodynamic solubility of this compound in a given solvent.

3.1. Materials

-

This compound

-

Selected solvents (e.g., DMSO, Methanol, Water)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a scintillation vial.

-

Add a known volume of the selected solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

-

Allow the solutions to equilibrate for a minimum of 24 hours to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the filtered sample and the standard solutions by HPLC.

-

Determine the concentration of the dissolved compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

-

3.3. Visualization of Experimental Workflow

Caption: Workflow for Solubility Determination.

Stability Profile

This compound is generally stable under normal storage conditions.[1][5] However, as with many esters, it may be susceptible to hydrolysis under strongly acidic or basic conditions. Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods.[2][4][8]

Table 4.1: Forced Degradation Study of this compound

| Condition | Reagent/Parameters | Time | Observation |

| Acidic Hydrolysis | 0.1 M HCl | 24 h | Potential for hydrolysis to 5-bromopyrimidine-2-carboxylic acid |

| Basic Hydrolysis | 0.1 M NaOH | 4 h | Significant hydrolysis to 5-bromopyrimidine-2-carboxylic acid |

| Oxidative | 3% H₂O₂ | 24 h | Moderate degradation |

| Thermal | 60°C | 7 days | No significant degradation |

| Photolytic | ICH Q1B conditions | 7 days | Minor degradation |

Note: The observations in this table are based on the expected reactivity of the compound and should be confirmed through experimental studies.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.

5.1. Materials

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (Acetonitrile, Water)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

5.2. Procedure

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 60°C).

-

Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.

-

Use a mass spectrometer (MS) detector to help identify the degradation products.

-

5.3. Visualization of Forced Degradation Workflow

Caption: Forced Degradation Study Workflow.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound. While specific experimental data is limited in public literature, the provided protocols and estimated data serve as a valuable resource for researchers and drug development professionals. It is strongly recommended to perform experimental verification of the data presented in this guide to ensure its applicability to specific experimental conditions and formulations. The stability of the compound under normal conditions and its susceptibility to hydrolysis are key considerations for its handling, storage, and application in chemical synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmtech.com [pharmtech.com]

- 3. echemi.com [echemi.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. researchgate.net [researchgate.net]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 5-bromopyrimidine-2-carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Ethyl 5-bromopyrimidine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. This document details its physical and chemical properties, provides a detailed experimental protocol for its synthesis and purification, and includes expected characterization data.

Core Properties

This compound is an off-white crystalline solid at room temperature.[1] It is a halogenated pyrimidine derivative with a molecular formula of C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol .

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. Please note that some of these values are predicted and should be considered as estimates.

| Property | Value | Source |

| Physical Appearance | Off-white crystalline solid | [1] |

| Molecular Formula | C₇H₇BrN₂O₂ | |

| Molecular Weight | 231.05 g/mol | |

| Predicted Boiling Point | 322.3 ± 34.0 °C | [1] |

| Predicted Density | 1.577 ± 0.06 g/cm³ | [1] |

| Melting Point | Not available (see note below) | |

| Solubility | Slightly soluble in water (inferred from carboxylic acid precursor) | [2] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the Fischer esterification of its corresponding carboxylic acid, 5-bromopyrimidine-2-carboxylic acid, with ethanol in the presence of an acid catalyst.

Caption: Fischer esterification of 5-bromopyrimidine-2-carboxylic acid.

Experimental Protocol: Synthesis

This protocol is a generalized procedure for Fischer esterification and should be adapted and optimized for specific laboratory conditions.

Materials:

-

5-bromopyrimidine-2-carboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromopyrimidine-2-carboxylic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by either recrystallization or column chromatography.

Recrystallization:

-

Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvent systems for esters include ethanol/water or ethyl acetate/hexanes.

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column using a suitable eluent system, such as a mixture of ethyl acetate and hexanes.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Caption: General purification workflow for the target compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Data

While specific spectra for this compound are not provided in the search results, the following table summarizes the expected characteristic spectroscopic data based on the analysis of similar pyrimidine derivatives.

| Technique | Expected Observations |

| ¹H NMR | Ethyl group: Triplet (3H) around 1.4 ppm and a quartet (2H) around 4.4 ppm. Pyrimidine ring: Two singlets or doublets in the aromatic region (around 8.5-9.5 ppm). |

| ¹³C NMR | Ethyl group: Signals around 14 ppm (CH₃) and 62 ppm (CH₂). Pyrimidine ring: Signals in the range of 120-170 ppm. Carbonyl group: Signal around 160-170 ppm. |

| IR (Infrared) Spectroscopy | C=O stretch (ester): Strong absorption around 1720-1740 cm⁻¹. C-O stretch: Absorptions in the 1000-1300 cm⁻¹ region. C=N and C=C stretches (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region. |

This technical guide provides a foundational understanding of this compound for researchers and professionals in the fields of drug discovery and development. The provided protocols and data serve as a starting point for the synthesis, purification, and characterization of this important chemical intermediate.

References

The Reactivity of the Bromine Atom in Ethyl 5-bromopyrimidine-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in Ethyl 5-bromopyrimidine-2-carboxylate, a key building block in medicinal chemistry. The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the C-Br bond, making it a versatile handle for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document details the primary reactions, provides experimental protocols, and summarizes key quantitative data to aid in the design and execution of synthetic strategies in drug discovery and development.

Synthesis of this compound

A common route for the synthesis of pyrimidine-5-carboxylates involves a one-pot reaction from 5-bromopyrimidine. This can be achieved through a metal-halogen exchange followed by reaction with an appropriate electrophile. For instance, treatment of 5-bromopyrimidine with n-butyllithium at low temperatures generates the pyrimidin-5-yl-lithium species. Subsequent reaction with ethyl cyanoformate yields Ethyl pyrimidine-5-carboxylate.[1]

Reactivity at the C5-Position

The bromine atom at the 5-position of this compound is amenable to a wide range of palladium-catalyzed cross-coupling reactions. The general principle for these reactions involves a catalytic cycle initiated by the oxidative addition of the C-Br bond to a Pd(0) complex.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and organoboron compounds.[2] This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 5-position of the pyrimidine ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flame-dried round-bottom flask is charged with this compound (1.0 equiv), the corresponding boronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv). A deoxygenated solvent system, typically a mixture of 1,4-dioxane and water, is added. The reaction mixture is purged with an inert gas (e.g., argon) and heated to a temperature ranging from 80 to 100 °C for several hours.[3] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the crude product is purified by chromatography.[3]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromopyrimidine Derivatives

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 |

| Heteroarylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | 70-90 |

| Vinylboronic acid | Pd(OAc)₂ (2) | P(Cy)₃ (4) | K₂CO₃ (2.0) | DMF/H₂O | 80 | 8 | 75-92 |

Note: The data presented are representative for 5-bromopyrimidine and are intended as a starting point for the optimization of reactions with this compound.

References

Ethyl 5-bromopyrimidine-2-carboxylate: A Comprehensive Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromopyrimidine-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core, substituted with a reactive bromine atom and an ethyl ester group, provides a valuable scaffold for the synthesis of a diverse array of complex molecules, particularly kinase inhibitors and other biologically active compounds. The strategic placement of the bromo and carboxylate functionalities allows for selective modifications through various cross-coupling and derivatization reactions, making it a key intermediate in the development of novel therapeutics. This technical guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications as a pivotal component in modern drug development.

Chemical and Physical Properties

This compound is typically an off-white to pale yellow solid.[1][] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1197193-30-8 | [1][][3] |

| Molecular Formula | C₇H₇BrN₂O₂ | [][3] |

| Molecular Weight | 231.05 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | [1][] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis of this compound

A common and practical laboratory synthesis of this compound involves a two-step process starting from a suitable brominated pyridine derivative. The first step is the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid, followed by a Fischer esterification to yield the desired ethyl ester.

Experimental Protocol:

Step 1: Synthesis of 5-bromo-2-pyridinecarboxylic acid

A detailed protocol for the oxidation of 5-bromo-2-methylpyridine to 5-bromo-2-pyridinecarboxylic acid has been described.[4] In a typical procedure, 5-bromo-2-methylpyridine is heated in the presence of a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous solution. The reaction mixture is maintained at an elevated temperature (e.g., 80°C) for several hours to ensure complete conversion.[4] Following the reaction, the mixture is filtered to remove manganese dioxide, and the filtrate is acidified to precipitate the carboxylic acid product.

Step 2: Fischer Esterification to this compound

The resulting 5-bromopyrimidine-2-carboxylic acid is then subjected to Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).[5][6][7] The equilibrium is driven towards the ester product by using a large excess of the alcohol and by the removal of water as it is formed.

-

Reaction: 5-bromopyrimidine-2-carboxylic acid + Ethanol (excess) --(H⁺ catalyst, Heat)--> this compound + H₂O

-

General Procedure: To a solution of 5-bromopyrimidine-2-carboxylic acid in ethanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated at reflux for several hours and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with an aqueous basic solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to afford the crude this compound, which can be further purified by column chromatography.

Reactivity and Applications as a Heterocyclic Building Block

The bromine atom at the 5-position and the ethyl ester at the 2-position of the pyrimidine ring are key functional handles that allow for a wide range of chemical transformations. This dual functionality makes this compound a highly valuable building block in the synthesis of complex heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents to the pyrimidine core. These reactions are fundamental in modern organic synthesis and drug discovery.[8][9]

A generalized workflow for these reactions is depicted below:

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

1. Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds by coupling the bromopyrimidine with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position.

2. Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling the bromopyrimidine with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand. This is a key transformation for introducing diverse amino substituents, which are prevalent in many bioactive molecules.

3. Stille Coupling: The Stille coupling involves the reaction of the bromopyrimidine with an organostannane reagent, catalyzed by palladium. This reaction is also used for C-C bond formation and is known for its tolerance of a wide range of functional groups.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors due to its ability to mimic the purine core of ATP and bind to the ATP-binding site of kinases. This compound serves as a crucial starting material for the synthesis of such inhibitors.

Example Application in Kinase Inhibitor Synthesis:

The general strategy for synthesizing kinase inhibitors often involves a convergent approach where the functionalized pyrimidine core, derived from this compound, is coupled with other key fragments.

References